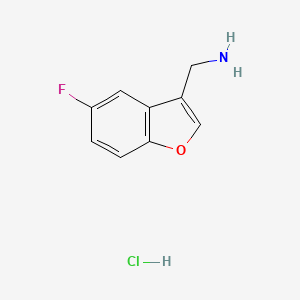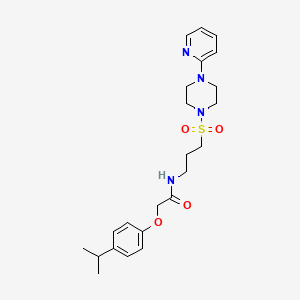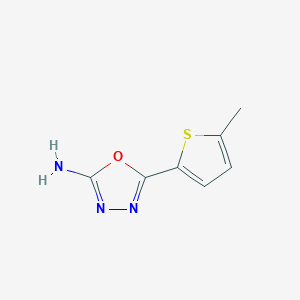![molecular formula C18H16FN3O4S B3013572 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide CAS No. 896349-31-8](/img/structure/B3013572.png)
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring an oxygen and two nitrogen atoms in a five-membered ring. This class of compounds has been extensively studied due to their potential pharmacological properties, including antimicrobial and enzyme inhibition activities.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from a benzoic acid or phenylacetic acid precursor. The process includes esterification, conversion to hydrazide, and cyclization with carbon disulfide to form the 1,3,4-oxadiazole core. Subsequent reactions with N-substituted-2-bromoacetamides in the presence of a base such as sodium hydride (NaH) or lithium hydride (LiH) and a polar aprotic solvent like N,N-dimethylformamide (DMF) yield the final N-substituted 1,3,4-oxadiazole derivatives .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectral techniques such as electron ionization mass spectrometry (EI-MS), infrared spectroscopy (IR), and proton nuclear magnetic resonance ((1)H-NMR). These techniques confirm the successful synthesis and substitution patterns on the 1,3,4-oxadiazole core .
Chemical Reactions Analysis
The 1,3,4-oxadiazole derivatives undergo various chemical reactions, including the key cyclization step to form the oxadiazole ring and subsequent electrophilic substitution at the thiol position. The reactivity of these compounds is influenced by the substituents on the oxadiazole ring and the nature of the N-substituted acetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect their chemical reactivity, solubility, and overall stability. The antimicrobial and hemolytic activities of these compounds suggest that they have the potential to interact with biological membranes and enzymes, which is also a reflection of their chemical properties .
Biological Activity and Case Studies
The synthesized 1,3,4-oxadiazole derivatives have been screened for various biological activities. They exhibit antimicrobial activity against selected microbial species, with some compounds showing significant activity compared to reference standards. For instance, one derivative was found to be the most active against a panel of microbes . Other derivatives have been screened against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), showing relative activity against acetylcholinesterase . Additionally, some derivatives have demonstrated potential as antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. Molecular docking studies have helped to identify active binding sites and correlate with bioactivity data . The cytotoxicity studies indicate that certain substitutions on the oxadiazole moiety can lead to less cytotoxic compounds .
科学的研究の応用
Crystal Structure and Biological Studies
- N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide is part of a family of compounds studied for their crystal structure and biological activities. This includes exploration of their potential in antibacterial and antioxidant applications. The intermolecular hydrogen bonds observed in these compounds contribute to their structural characteristics, which are key to their biological activity (Karanth et al., 2019).
Synthesis and Pharmacological Evaluation
- These compounds have been synthesized and evaluated for pharmacological applications. They exhibit potential as antibacterial agents against both gram-negative and gram-positive bacteria. Additionally, they have shown moderate inhibitory effects on certain enzymes, indicating their possible use in therapeutic contexts (Siddiqui et al., 2014).
Computational and Pharmacological Evaluation for Various Applications
- Computational and pharmacological evaluations of these compounds indicate their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This wide range of possible applications highlights the versatility of these compounds in therapeutic research (Faheem, 2018).
Antimicrobial and Anti-Proliferative Activities
- Studies have found that derivatives of this compound exhibit significant antimicrobial and anti-proliferative activities. This suggests their potential use in treating infections and cancer (Al-Wahaibi et al., 2021).
Anticancer Evaluation
- Specific derivatives of this chemical structure have been synthesized and screened for their anticancer activity, particularly against human cancer cells, highlighting their potential in cancer treatment (Polkam et al., 2021).
特性
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-24-13-7-11(8-14(9-13)25-2)17-21-22-18(26-17)20-16(23)10-27-15-5-3-12(19)4-6-15/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIYVINWKUKNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B3013489.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)
![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)

![3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3013495.png)

![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B3013508.png)

![3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3013512.png)